3-(4-chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
CAS No.:
Cat. No.: VC16158970
Molecular Formula: C22H15Cl3N2OS2
Molecular Weight: 493.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H15Cl3N2OS2 |
|---|---|
| Molecular Weight | 493.9 g/mol |
| IUPAC Name | 11-(4-chlorophenyl)-10-[(3,4-dichlorophenyl)methylsulfanyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
| Standard InChI | InChI=1S/C22H15Cl3N2OS2/c23-13-5-7-14(8-6-13)27-21(28)19-15-2-1-3-18(15)30-20(19)26-22(27)29-11-12-4-9-16(24)17(25)10-12/h4-10H,1-3,11H2 |
| Standard InChI Key | BMBRUVDOSZDXPR-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC4=CC(=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Cl |
Introduction
3-(4-chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta45thieno[2,3-d]pyrimidin-4-one is a complex organic compound with significant potential in medicinal chemistry. It features a unique bicyclic structure incorporating both thieno and pyrimidine moieties, known for their biological activity. The compound's systematic name reflects its intricate structure, which includes various functional groups contributing to its pharmacological properties.
Key Characteristics:
-
Molecular Formula: C23H20Cl2N2OS2
-
Molecular Weight: Approximately 404.55 g/mol
-
Registration Number: 6142-79-6
Synthesis
The synthesis of 3-(4-chlorophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta thieno[2,3-d]pyrimidin-4-one typically involves multi-step organic reactions. Key methods may include various condensation reactions and cyclization processes. Technical details about specific reaction conditions, such as temperature and solvents, are typically found in specialized literature or patents focusing on similar compounds.
Biological Activity and Potential Applications
Compounds with similar structures often exhibit biological activity through mechanisms that involve interaction with specific enzymes or receptors. While specific data on the mechanism of action for this compound may not be thoroughly documented, further research could elucidate its precise mechanisms through experimental pharmacological studies.
Potential Applications:
-
Pharmaceuticals: Due to its unique structure and potential biological activity, this compound could yield significant insights into its applications in medicine.
-
Antimicrobial and Anticancer Properties: Thienopyrimidines are often explored for these properties, suggesting potential uses in developing new drugs.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume